molecular formula C20H30O2 B1673062 Hepaxanthin CAS No. 512-39-0

Hepaxanthin

Cat. No.: B1673062
CAS No.: 512-39-0
M. Wt: 302.5 g/mol
InChI Key: XLRQASJLHKRLKG-JVSJJYLASA-N
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Description

Hepaxanthin, also known as 5,6-epoxy-5,6-dihydroretinol, is a derivative of vitamin A. It is a carotenoid metabolite that can accumulate in the liver. The compound is characterized by its viscous yellow oil form and has a molecular formula of C20H30O2 . This compound is known for its unique structural properties, including an absorption maximum at 272 nm in ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hepaxanthin can be synthesized from vitamin A through an epoxidation reaction. The process involves the formation of an epoxide group at the 5,6-position of the retinol molecule. This reaction typically requires an oxidizing agent such as peracids or hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound involves the extraction of vitamin A from natural sources such as cod liver oil, followed by chemical modification to introduce the epoxide group. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hepaxanthin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hepaxanthin has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other carotenoid derivatives.

    Biology: Studied for its role in metabolic pathways involving vitamin A.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.

    Industry: Utilized in the production of dietary supplements and cosmetics.

Mechanism of Action

Hepaxanthin exerts its effects primarily through its interaction with cellular retinoid-binding proteins. It influences various biological pathways by modulating gene expression related to cell growth, differentiation, and apoptosis. The compound’s epoxide group plays a crucial role in its biochemical activity, allowing it to interact with specific molecular targets .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique epoxide group distinguishes it from other vitamin A derivatives. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-16(8-6-9-17(2)11-15-21)10-14-20-18(3,4)12-7-13-19(20,5)22-20/h6,8-11,14,21H,7,12-13,15H2,1-5H3/b9-6+,14-10+,16-8+,17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRQASJLHKRLKG-JVSJJYLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318137
Record name Hepaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-39-0
Record name Hepaxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hepaxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hepaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPAXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YG3QZU2Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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